molecular formula C15H17N5O3S B2457720 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile CAS No. 2097861-50-0

4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2457720
CAS No.: 2097861-50-0
M. Wt: 347.39
InChI Key: CCGYVXRGSABEIU-UHFFFAOYSA-N
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Description

4-({3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile is an organic compound characterized by its complex structure. This compound encompasses a blend of diverse functional groups including a triazole ring, pyrrolidine, sulfonamide, and benzonitrile moiety. It's recognized for its potential in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique chemical properties and the versatility afforded by its functional groups.

Properties

IUPAC Name

4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-23-11-13-9-20(18-17-13)14-6-7-19(10-14)24(21,22)15-4-2-12(8-16)3-5-15/h2-5,9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGYVXRGSABEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile typically involves a multi-step synthesis process:

  • Formation of the Triazole Ring: : A click reaction, often between an azide and an alkyne, under copper(I) catalysis to form the 1,2,3-triazole ring.

  • Functionalization of Pyrrolidine: : This step could involve the preparation of N-substituted pyrrolidines using nucleophilic substitution reactions.

  • Sulfonylation: : Introduction of the sulfonyl group via a sulfonation reaction, usually involving sulfonyl chlorides.

  • Final Assembly: : The triazole, pyrrolidine, and benzonitrile moieties are combined through nucleophilic substitution or coupling reactions under appropriate conditions.

Industrial Production Methods

Industrial production might rely on optimization of each step to ensure high yield and purity. Methods include:

  • Catalytic Efficiency: : Using advanced catalysts to improve reaction rates and selectivity.

  • Batch vs. Continuous Processes: : Evaluating the scalability of batch versus continuous flow chemistry to maximize efficiency and minimize waste.

  • Purification Techniques: : Implementing high-performance liquid chromatography (HPLC) and crystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation at the methoxymethyl group, potentially forming aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions could target the nitrile group to form primary amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or benzonitrile groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Nucleophiles like sodium alkoxides or ammonia under basic conditions.

Major Products

  • Oxidation: : Aldehydes or carboxylic acids.

  • Reduction: : Primary amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile finds applications across various fields:

  • Chemistry: : Utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.

  • Biology: : Functions as a probe for studying biochemical pathways involving triazoles and sulfonyl-containing compounds.

  • Medicine: : Potential therapeutic applications due to its structural complexity, serving as a lead compound for drug development targeting specific enzymes or receptors.

  • Industry: : Used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile exerts its effects can be understood through its interactions at the molecular level:

  • Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids, influencing various biological pathways.

  • Pathways Involved: : The presence of the triazole ring suggests potential interactions with metalloproteins, while the sulfonyl group might engage in hydrogen bonding or electrostatic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Triazole-containing molecules: : 1H-1,2,3-Triazole derivatives used in various pharmaceutical applications.

  • Sulfonyl derivatives: : Compounds like sulfonylureas used in diabetes treatment.

  • Benzonitrile compounds: : Known for their applications in organic synthesis and material science.

That should cover it—what a mouthful! Got any more deep dives you'd like to take?

Biological Activity

The compound 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

  • Molecular Formula : C15_{15}H18_{18}N6_{6}O2_{2}S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not specifically listed but can be derived from the chemical structure.

Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxymethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonyl group may contribute to enzyme inhibition through covalent interactions with nucleophilic residues in active sites.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against a range of bacterial and fungal pathogens.

Pathogen TypeActivityReference
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaSignificant inhibition
FungiEffective against Candida

In vitro studies demonstrated that the compound exhibits a Minimum Inhibitory Concentration (MIC) comparable to established antimicrobials, indicating its potential as an alternative therapeutic agent.

Antioxidant Activity

The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals. The compound was evaluated using DPPH and ABTS assays, showing significant antioxidant activity with an IC50_{50} value that suggests efficacy similar to standard antioxidants like ascorbic acid .

Anticancer Properties

Research indicates that triazole compounds can induce apoptosis in cancer cells through various pathways. Preliminary studies on this compound revealed:

  • Cell Line Tested : HeLa (cervical cancer)
  • Mechanism : Induction of caspase-dependent apoptosis
  • Results : Dose-dependent cytotoxicity observed with an IC50_{50} value of approximately 25 μM .

Case Studies

A recent study focused on the synthesis and biological evaluation of various triazole derivatives highlighted the significance of structural modifications in enhancing biological activity. This study particularly pointed out that compounds with sulfonyl groups exhibited improved antibacterial and anticancer activities compared to their non-sulfonyl counterparts .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
4-{(3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl)sulfonyl}benzonitrileModerateSignificantModerate
4-substituted triazoles derived from nalidixic acidHighModerateHigh
Other triazole derivativesVariableLowVariable

Q & A

Basic: What are the optimal synthetic routes for 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Key steps include:

  • Step 1: Preparation of the pyrrolidine-sulfonyl intermediate via sulfonylation of pyrrolidine derivatives using benzonitrile sulfonyl chlorides under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
  • Step 2: Introduction of the methoxymethyl-triazole moiety via CuAAC, using copper sulfate/sodium ascorbate catalysts in THF/water (1:1) at 50°C .
  • Purification: Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization (methanol) ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Structural confirmation employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., δ 7.78–7.61 ppm for aromatic protons, δ 2.42 ppm for methyl groups) to verify substituent positions .
  • Mass Spectrometry: High-resolution MS (HRMS-EI) confirms molecular weight (e.g., observed m/z 224.0803 vs. calculated 224.0805) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, critical for pyrrolidine and triazole ring conformations .

Advanced: What strategies mitigate low yields during triazole ring formation?

Methodological Answer:
Low yields in CuAAC often stem from suboptimal catalyst ratios or solvent polarity. Solutions include:

  • Catalyst Optimization: Increasing sodium ascorbate (7.5 equiv) to reduce Cu(II) to active Cu(I) and prevent oxidation side reactions .
  • Solvent Adjustment: Using polar aprotic solvents (e.g., DMF) enhances reactivity of azide intermediates .
  • Reaction Monitoring: TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) ensures completion before purification .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:
SAR studies require:

  • Substituent Variation: Synthesize analogs with modified triazole (e.g., fluorobenzyl) or pyrrolidine groups to assess bioactivity shifts .
  • Computational Modeling: Density Functional Theory (DFT) predicts electronic effects (e.g., methoxymethyl’s electron-donating impact on triazole reactivity) .
  • Biological Assays: Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity changes .

Advanced: How should conflicting bioactivity data across assays be resolved?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity interference. Address via:

  • Purity Reassessment: HPLC (C18 column, acetonitrile/water gradient) detects trace impurities (<0.5%) that may inhibit activity .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Assays: Cross-validate using cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) methods .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition. The benzonitrile group may enhance metabolic stability .
  • Molecular Dynamics (MD): Simulate membrane permeability using GROMACS, focusing on sulfonyl-pyrrolidine flexibility .
  • Docking Studies: AutoDock Vina models interactions with targets (e.g., EGFR kinase), highlighting hydrogen bonds between triazole and catalytic lysine residues .

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